Acetoxyacetanilide

Pharmaceutical Analysis Impurity Profiling Reference Standards

(2-Anilino-2-oxoethyl) acetate (CAS 56609-07-5), commonly referred to as acetoxyacetanilide, is an O-acylglycolic acid anilide with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol. Its structure features an acetoxy moiety on the alpha-carbon of the acetanilide side chain (Ph-NH-CO-CH2-O-CO-CH3), distinguishing it from ring-substituted acetoxyacetanilide isomers.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 56609-07-5
Cat. No. B1222933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxyacetanilide
CAS56609-07-5
Synonymsacetoxyacetanilide
p-acetoxyacetanilide
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)NC1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-8(12)14-7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)
InChIKeyVTOOAIHVOXXCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxyacetanilide (CAS 56609-07-5) for Pharmaceutical Impurity Analysis and Agrochemical Intermediate Research


(2-Anilino-2-oxoethyl) acetate (CAS 56609-07-5), commonly referred to as acetoxyacetanilide, is an O-acylglycolic acid anilide with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . Its structure features an acetoxy moiety on the alpha-carbon of the acetanilide side chain (Ph-NH-CO-CH2-O-CO-CH3), distinguishing it from ring-substituted acetoxyacetanilide isomers [1]. Identified as Benzylpenicillin Impurity 34 (Penicillin Impurity 9), it serves as a fully characterized reference standard for analytical method development and quality control in penicillin API manufacturing [2]. The compound is also recognized as a promising precursor for glycolic acid anilides, which are key intermediates in herbicide and fungicide synthesis [3].

Why Acetoxyacetanilide (CAS 56609-07-5) Cannot Be Replaced by Its Ring-Substituted Isomer or Parent Compounds in Critical Applications


The generic term 'acetoxyacetanilide' encompasses at least two structurally distinct regioisomers: the side-chain O-acetoxy derivative (CAS 56609-07-5) and the aromatic ring-substituted 4-acetoxyacetanilide (CAS 2623-33-8), also known as diacetamate or paracetamol acetate . These isomers share the same molecular formula (C10H11NO3) and similar bulk physical properties, yet they exhibit fundamentally different chemical reactivity and biological identity. CAS 56609-07-5 functions as an activated ester on the glycolic acid scaffold, enabling its role as a precursor to glycolanilides via selective deacetylation [1], whereas the ring-substituted isomer is primarily an acetaminophen synthetic impurity or prodrug that releases paracetamol upon hydrolysis . In regulated pharmaceutical contexts, the specific impurity designated as 'Penicillin Impurity 9' or 'Benzylpenicillin Impurity 34' is explicitly CAS 56609-07-5; substitution with the para isomer would invalidate analytical method validation and regulatory compliance . Furthermore, in rhodium-catalyzed C-H annulation chemistry, the N-acetoxyacetamide directing group inherent to the side-chain isomer enables redox-neutral indole synthesis from nitroarenes—a reactivity profile that the ring-acetoxy isomer cannot replicate [2].

Acetoxyacetanilide (CAS 56609-07-5): Quantitative Comparative Evidence for Scientific Selection and Procurement


Regioisomeric Identity Verification: Side-Chain vs. Ring Acetoxy Substitution Determines Pharmaceutical Reference Standard Validity

CAS 56609-07-5 ((2-anilino-2-oxoethyl) acetate) is the side-chain O-acetoxy regioisomer, whereas CAS 2623-33-8 (4-acetoxyacetanilide) is the aromatic para-acetoxy isomer . Both share the molecular formula C10H11NO3 and molecular weight 193.2 g/mol, making them isobaric and indistinguishable by nominal mass spectrometry alone [1]. However, CAS 56609-07-5 is specifically designated as Benzylpenicillin Impurity 34 (Penicillin Impurity 9) by regulatory reference standard manufacturers, with full characterization and Certificate of Analysis provided under ISO17034 guidelines . The para isomer (CAS 2623-33-8) is a distinct impurity of acetaminophen (paracetamol), not penicillin . No quantitative pharmacopeial limit for CAS 56609-07-5 in penicillin was identified in the available literature, but its regulatory identity as a named impurity mandates its use over the para isomer for ANDA submissions and method validation .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Physicochemical Differentiation: LogP and Solubility Profile of Side-Chain Acetoxyacetanilide vs. Para Isomer

The predicted LogP of CAS 56609-07-5 is 1.26 [1], compared to LogP values ranging from 1.05 to 1.64 reported for the para isomer CAS 2623-33-8 [2]. The side-chain isomer exhibits a density of 1.215 g/cm³ and a boiling point of 375.7°C at 760 mmHg [1], while the para isomer shows a density of 1.206 g/cm³, a boiling point of 376.4°C, and a discrete melting point of 153–155°C . The aqueous solubility of CAS 2623-33-8 is reported as 0.32 g/L at 25°C ; for CAS 56609-07-5, predicted water solubility (LogS) data were not located in the accessed sources. Chromatographic retention on reversed-phase HPLC is expected to differ based on the LogP and polar surface area (PSA) differences (PSA 55.4 Ų for CAS 56609-07-5 vs. 55.4 Ų for both), though no direct head-to-head HPLC retention comparison was identified [1].

Physicochemical Characterization Chromatographic Method Development Solubility

Synthetic Process Advantage: One-Step Preparation of Acetoxyacetanilides Achieves 62-74% Yield with >98% Purity Without Quaternary Ammonium Salt Catalysts

U.S. Patent 5,705,680 (Hoechst AG) describes a one-step process for preparing O-acylglycolanilides, including acetoxyacetanilides, by reacting an aniline with an O-acylglycolic acid and an inorganic acid halide (e.g., PCl₃ or SOCl₂) at 20–180°C [1]. In Example 1, acetoxyacetic acid N-isopropyl(4-fluoroanilide) was obtained in 65.1% yield with 98.8% purity (GC) using PCl₃ [1]. Example 2, using SOCl₂, achieved 73.7% yield with 98.5% purity [1]. Example 3 (2-methoxy-α-acetoxyacetic acid anilide) yielded 62.6% with 91.4% purity [1]. In contrast, prior art processes (DE-A-30 38 598, DE-A-29 04 490) required a two-step sequence via α-chlorocarboxamides, employing quaternary ammonium salt phase-transfer catalysts that cause wastewater treatment problems [2]. The patent process eliminates quaternary ammonium salts entirely and proceeds in a single reaction step, reducing process mass intensity and waste burden [1][2].

Process Chemistry O-Acylglycolanilide Synthesis Green Chemistry

Unique Directing Group Capability: N-Acetoxyacetanilide Enables Rhodium-Catalyzed Redox-Neutral Indole Synthesis from Nitroarenes

Ghorai et al. (2021) demonstrated that N-acetoxyacetanilides (derived from the side-chain acetoxy scaffold of CAS 56609-07-5) function as effective directing groups for rhodium(III)-catalyzed redox-neutral annulation with alkynes to form substituted 2,3-diarylindoles [1]. The N-acetoxyacetamide group serves a dual role: it directs ortho C-H activation and acts as an internal oxidant, enabling redox-neutral conditions without external oxidants [1]. The method was integrated into a one-pot sequence where nitroarenes are reductively acetylated to N-acetoxyacetanilides in situ, then directly subjected to Rh-catalyzed annulation [1]. Yields for the indole products were described as 'good to excellent' across a wide range of substituted alkynes and anilines [2]. In contrast, simple acetanilide (Ph-NH-CO-CH₃) lacks the N-acetoxy directing group and requires external oxidants (e.g., Cu(OAc)₂) for analogous Rh-catalyzed oxidative indole synthesis, resulting in stoichiometric metal waste [3]. The ring-substituted para-acetoxyacetanilide (CAS 2623-33-8), with the acetoxy group on the aromatic ring rather than the amide nitrogen, does not provide the same N-directing capability .

C-H Activation Indole Synthesis Rhodium Catalysis

Acetoxyacetanilide (CAS 56609-07-5): High-Impact Research and Industrial Application Scenarios


Pharmaceutical Impurity Reference Standard for Penicillin ANDA Submissions and QC Method Validation

CAS 56609-07-5 is specifically designated as Benzylpenicillin Impurity 34 (Penicillin Impurity 9) and supplied as a fully characterized reference standard under ISO17034 guidelines . Pharmaceutical QC laboratories and CROs supporting ANDA submissions for generic penicillin APIs must use this exact compound for HPLC method development, system suitability testing, and impurity limit validation. The compound's regulatory identity is tied to its specific CAS number; substitution with the para isomer (CAS 2623-33-8) or any other acetoxyacetanilide derivative would compromise method specificity and regulatory acceptance, as demonstrated by the distinct impurity designations for each regioisomer [1].

Redox-Neutral One-Pot Indole Synthesis via Rhodium-Catalyzed C-H Annulation

Research groups engaged in heterocycle synthesis, particularly indole-based drug discovery, can employ CAS 56609-07-5 as a precursor to the N-acetoxyacetanilide directing group for rhodium(III)-catalyzed annulation with alkynes [2]. The methodology enables direct conversion of nitroarenes to 2,3-diarylindoles in a single pot without external oxidants, simplifying purification and reducing waste. This approach is distinct from traditional acetanilide-based oxidative indole synthesis, which requires stoichiometric Cu(II) oxidants [3]. Procuring the correct side-chain acetoxy isomer ensures compatibility with the redox-neutral catalytic cycle.

Glycolic Acid Anilide Precursor for Agrochemical Intermediate Synthesis

As established in patent literature, acetoxyacetanilides (CAS 56609-07-5 and derivatives) are promising precursors for glycolic acid anilides (glycolanilides), which serve as key intermediates in the manufacture of herbicides (EP-A-300 344) and fungicides (U.S. Pat. No. 4,440,780) [4]. The side-chain acetoxy group undergoes selective deacetylation to release the corresponding glycolanilide. Agrochemical process development groups can leverage the one-step, high-purity synthetic process described in U.S. Patent 5,705,680 to access this intermediate class at scale without quaternary ammonium salt-related wastewater issues [5].

Structural Probe for O-Acylglycolanilide Structure-Activity Relationship (SAR) Studies in Herbicide Development

The side-chain acetoxy substitution pattern of CAS 56609-07-5 provides a distinct pharmacophoric scaffold compared to aromatic ring-substituted analogs. In SAR campaigns aimed at optimizing glycolanilide-based herbicides or fungicides, the compound serves as a key comparator that probes the effect of acetoxy placement (side-chain vs. ring) on biological activity, metabolic stability, and physicochemical properties [4]. The LogP difference of approximately 0.2-0.4 log units relative to the para isomer may influence foliar uptake and translocation in plant systems, a critical parameter for herbicide efficacy [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetoxyacetanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.